![molecular formula C15H10N2O4S B1524714 3-(Benzenesulfonyl)-8-nitroquinoline CAS No. 607743-07-7](/img/structure/B1524714.png)
3-(Benzenesulfonyl)-8-nitroquinoline
Overview
Description
3-(Benzenesulfonyl)-8-nitroquinoline is a useful research compound. Its molecular formula is C15H10N2O4S and its molecular weight is 314.3 g/mol. The purity is usually 95%.
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Biological Activity
3-(Benzenesulfonyl)-8-nitroquinoline is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound this compound has a complex structure characterized by a quinoline core with a nitro group at the 8-position and a benzenesulfonyl group at the 3-position. Its molecular formula is C₁₃H₉N₃O₃S, and it is known for its solubility in organic solvents, which facilitates its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The nitro group can undergo reduction to form reactive intermediates that can participate in nucleophilic substitution reactions, leading to the modification of biomolecules such as proteins and nucleic acids. This mechanism is crucial for its antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of electron transport chains, which are vital for bacterial survival .
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium tuberculosis | 1.2 µg/mL |
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 2.0 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have reported that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting specific kinases involved in cell proliferation .
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical cancer) | 5.0 |
MCF-7 (Breast cancer) | 4.2 |
A549 (Lung cancer) | 6.1 |
Case Studies
- Study on Antimycobacterial Activity : A recent study evaluated the efficacy of various quinoline derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that this compound was more effective than standard treatments like isoniazid, showcasing its potential as a novel therapeutic agent .
- Cancer Cell Apoptosis Induction : Another research investigation focused on the compound's ability to induce apoptosis in HeLa cells through mitochondrial pathways. The study found that treatment with this quinoline derivative led to increased levels of reactive oxygen species (ROS), triggering cell death .
Scientific Research Applications
Chemistry
3-(Benzenesulfonyl)-8-nitroquinoline serves as a valuable building block in organic synthesis. Its structure allows for various modifications, enabling the creation of complex molecules. The compound can undergo:
- Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with enhanced properties.
- Redox Reactions: The nitro group can be reduced to an amino group, facilitating further functionalization.
Biological Applications
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown:
- Antimicrobial Activity: The compound demonstrates effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of nitroquinoline derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .
Medical Applications
The compound is under investigation for its therapeutic effects in treating diseases such as cancer and infections. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
- Mechanism of Action: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Data Table: Summary of Applications
Application Area | Specific Uses | Findings |
---|---|---|
Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |
Biology | Antimicrobial agent | Effective against specific bacterial strains |
Anticancer activity | Significant cytotoxicity observed in cancer cell lines | |
Medicine | Potential therapeutic agent | Investigated for effects on cancer and infections |
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c18-17(19)14-8-4-5-11-9-13(10-16-15(11)14)22(20,21)12-6-2-1-3-7-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIJASKGJCBCHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698891 | |
Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607743-07-7 | |
Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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